4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl-
Description
Chemical Structure and Properties The compound 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- (CAS: 53207-54-8) is a tetrahydroquinoline derivative characterized by:
- A partially saturated quinoline core (1,2,3,4-tetrahydroquinoline).
- A ketone group at the 4th position (4-quinolinone).
- A methoxy (-OCH₃) substituent at the 7th position.
- Three methyl (-CH₃) groups at the 1st, 3rd, and 3rd positions.
Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. The structural features confer distinct physicochemical properties, including moderate lipophilicity and enhanced stability due to steric hindrance from the trimethyl groups.
Properties
CAS No. |
53207-54-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
7-methoxy-1,3,3-trimethyl-2H-quinolin-4-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)8-14(3)11-7-9(16-4)5-6-10(11)12(13)15/h5-7H,8H2,1-4H3 |
InChI Key |
ROVWVYMZURZPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(C1=O)C=CC(=C2)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-2(1H)-quinolinones with suitable alkylating agents can yield the desired compound . Additionally, domino reactions, which involve multiple steps in a single reaction vessel, have been employed to synthesize this compound efficiently .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while substitution reactions can produce a variety of functionalized quinolinone derivatives .
Scientific Research Applications
4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- is a heterocyclic compound within the quinolinone family, featuring a quinoline core, a methoxy group at the 7th position, and three methyl groups at the 1st and 3rd positions. It has the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. This compound's arrangement of functional groups gives it unique chemical and biological properties, making it interesting in medicinal chemistry and organic synthesis.
Synthesis and Production
4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- can be synthesized through various methods, and large-scale synthesis in industrial settings uses optimized reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to enhance production efficiency.
Potential Applications
4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- has potential therapeutic applications. It may act as an inhibitor of specific enzymes or kinases involved in metabolic pathways by interacting with molecular targets that modulate cellular processes. Research suggests that this compound may have anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For instance, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways . The exact mechanism depends on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and biological/pharmacological implications compared to analogous compounds:
Key Comparisons
Substituent Effects on Reactivity and Bioactivity
- Methoxy vs. Chlorine: The target compound’s 7-methoxy group donates electron density, enhancing nucleophilic aromatic substitution reactions. In contrast, 7-chloro-tetrahydroquinoline () exhibits greater electrophilic reactivity due to chlorine’s electron-withdrawing nature .
- Ketone vs. Amine: The 4-quinolinone group in the target compound enables hydrogen bonding, a feature absent in 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine (). This difference influences binding to targets like kinases or GPCRs .
Saturation and Conformational Flexibility
- The tetrahydroquinoline core in the target compound provides partial saturation, increasing conformational flexibility compared to fully aromatic analogs like 2,2,4-trimethylquinoline (). This flexibility may enhance interactions with hydrophobic pockets in proteins .
Methyl Group Positioning
- The 1,3,3-trimethyl substitution in the target compound introduces steric hindrance, reducing susceptibility to oxidative metabolism compared to non-methylated analogs like 7-methoxy-1,2,3,4-tetrahydroquinoline (). This modification improves pharmacokinetic properties .
Biological Activity
4-Quinolinone, specifically 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl-, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.
- Chemical Formula : C13H17NO2
- Molecular Weight : 219.29 g/mol
- CAS Number : 19500-62-0
The biological activity of 4-quinolinone derivatives is primarily attributed to their ability to interact with various biological targets. The following mechanisms have been identified:
- Antimicrobial Activity : Quinoline derivatives exhibit broad-spectrum antimicrobial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription .
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against cellular damage .
- Anti-inflammatory Effects : Certain quinoline derivatives have been shown to modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and psoriasis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of 4-quinolinone derivatives against various bacterial strains. The following table summarizes the antibacterial activity of selected compounds:
| Compound | Target Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4d | E. coli | 20 | ≤6.25 µg/mL |
| 4e | S. aureus | 22 | ≤3.12 µg/mL |
| Levofloxacin (Control) | E. coli, S. aureus | >20 | ≤0.78 µg/mL |
These results indicate that certain derivatives of 4-quinolinone possess potent antibacterial activity comparable to established antibiotics .
Case Studies
A notable case study involved the evaluation of a specific derivative in a mouse model for treating autoimmune diseases. The compound demonstrated superior bioavailability and therapeutic efficacy compared to existing treatments, suggesting its potential as a novel therapeutic agent .
Research Findings
- Antimicrobial Spectrum : The quinolone class has evolved through generations with enhanced activity against Gram-positive and Gram-negative bacteria. The latest derivatives show improved efficacy against anaerobic bacteria as well .
- Resistance Mechanisms : Continuous use of quinolone antibiotics has led to increased resistance in bacterial populations, necessitating the development of new derivatives with modified structures to overcome these challenges .
- Therapeutic Applications : The versatility of 4-quinolinone derivatives extends beyond antimicrobial applications; they are also being explored for anti-cancer properties and as potential treatments for neurodegenerative diseases due to their neuroprotective effects .
Q & A
Q. Methodological Answer :
- NMR : Methoxy groups at the 7-position produce distinct singlet peaks in -NMR (δ 3.8–4.0 ppm). Methyl groups at the 1,3,3-positions split into multiplets due to diastereotopic effects in -NMR and -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, loss of the methoxy group (-32 Da) confirms its presence at the 7-position .
What safety protocols are critical for handling tetrahydroquinoline derivatives in lab settings?
Q. Methodological Answer :
- Exposure Mitigation : Avoid prolonged skin/eye contact; use nitrile gloves and fume hoods due to potential irritancy .
- Waste Disposal : Neutralize acidic byproducts (e.g., from sodium hydroxide reactions) before disposal .
- Emergency Measures : For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
How can enantioselective synthesis be achieved for 1,3,3-trimethyl-substituted tetrahydroquinolines?
Methodological Answer :
Asymmetric desymmetrization via copper-catalyzed intramolecular C–N coupling achieves enantiomeric excess (ee) >85%. Chiral ligands like BINAP or PHOX are critical, with palladium catalysts enabling axial-to-central chirality transfer . For 1,3,3-trimethyl derivatives, steric hindrance requires bulky ligands (e.g., Josiphos) to enhance enantioselectivity . Reaction optimization (temperature, solvent polarity) minimizes racemization .
What strategies resolve contradictions in reported biological activities of 7-methoxy-tetrahydroquinolines?
Methodological Answer :
Contradictions in pharmacological data (e.g., anticonvulsant vs. anti-inflammatory activity) arise from assay variability or impurities. Mitigation strategies:
- Standardized Assays : Use MES (maximal electroshock) and PTZ (pentylenetetrazole) models for anticonvulsant activity comparisons .
- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity, eliminating confounding effects from byproducts .
- Structural Confirmation : X-ray crystallography or NOESY NMR clarifies substituent positioning (e.g., methoxy vs. methyl groups) .
How do computational models predict the SAR of 1,3,3-trimethyl substituents in tetrahydroquinolines?
Methodological Answer :
Density functional theory (DFT) and molecular docking (AutoDock Vina) assess steric/electronic effects. For 1,3,3-trimethyl derivatives:
- Steric Maps : Methyl groups at positions 1 and 3 reduce conformational flexibility, enhancing binding to hydrophobic pockets (e.g., GABA receptors) .
- Docking Scores : Higher affinity (ΔG < -8 kcal/mol) correlates with anticonvulsant activity in vivo .
- ADMET Prediction : QikProp evaluates logP (2.5–3.5 optimal) and BBB permeability for CNS-targeted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
